![molecular formula C27H26BrNO7 B15145827 Rel-(1R,2R,3S,3aR,8bS)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide](/img/structure/B15145827.png)
Rel-(1R,2R,3S,3aR,8bS)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a cyclopenta[b]benzofuran derivative characterized by a complex polycyclic framework with multiple stereocenters and functional groups. Key structural features include:
- Core structure: A cyclopenta[b]benzofuran scaffold fused with a tetrahydrofuran ring.
- A phenyl group at the 3-position, contributing to aromatic interactions. Methoxy groups at N,6,8-positions, influencing solubility and metabolic stability. A carboxamide moiety at the 2-position, critical for hydrogen bonding and target binding. This compound belongs to the rocaglamide family, known for antiviral and anticancer properties .
Preparation Methods
The synthesis of CMLD010509 involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The compound is typically synthesized through a customized process that involves the use of specific reagents and conditions. For example, the preparation method for in vivo formulations includes dissolving the compound in dimethyl sulfoxide, followed by the addition of polyethylene glycol 300, Tween 80, and deionized water .
Chemical Reactions Analysis
CMLD010509 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the structure of CMLD010509, potentially affecting its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, modifying its properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CMLD010509 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is used in studies related to the inhibition of translation initiation and the investigation of oncogenic pathways.
Biology: CMLD010509 is employed in research on multiple myeloma and other cancers, where it has shown efficacy in reducing tumor burden and inducing apoptosis in cancer cells
Mechanism of Action
CMLD010509 exerts its effects by inhibiting the oncogenic translation program, which is crucial for the growth and survival of multiple myeloma cells. The compound selectively depletes short-lived proteins that are key to cancer cell proliferation, such as MYC, MDM2, CCND1, MAF, and MCL-1. It achieves this through an eIF4E phosphorylation-independent mechanism, leading to the activation of caspase-3 and caspase-7 and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structural analogs and their key differences:
Key Comparative Insights
Halogen Effects: The 4-bromophenyl group in the target compound increases molecular weight (vs. In contrast, the 4-fluorophenyl derivative (14baa) exhibits lower steric hindrance, favoring faster cellular uptake . Bromine’s polarizability could strengthen van der Waals interactions with hydrophobic binding pockets, a trait absent in methoxy or cyano derivatives.
Carboxamide Modifications: The N-methoxy group in the target compound differs from the N,N-dimethyl carboxamide in rocaglamide (rac-1b).
Bioactivity Trends: Rocaglamide derivatives with 4-methoxyphenyl or 4-fluorophenyl groups show nanomolar-range antiviral activity against hepatitis E virus (HEV) and SARS-CoV-2 . The brominated analog’s activity remains uncharacterized but is hypothesized to exhibit similar or enhanced potency due to halogen-mediated target engagement. In anticancer studies, cyclopenta[b]benzofurans induce ferroptosis in oral squamous cell carcinoma (OSCC) via ROS amplification, though the target compound’s role in ferroptosis pathways is untested .
Synthetic Accessibility :
- The target compound’s synthesis likely follows protocols similar to those for (±)-rocaglamide derivatives, involving cyclopropane ring-opening and stereoselective glycosylation . Bromination at the 4-position may require specialized reagents (e.g., NBS), increasing synthetic complexity compared to fluoro or methoxy analogs.
Biological Activity
Rel-(1R,2R,3S,3aR,8bS)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide, commonly referred to as FL3 or flavagline, is a complex organic compound with notable biological activities. This article explores its pharmacological properties, particularly its antiviral and anticancer effects.
Chemical Structure and Properties
- Molecular Formula : C25H23BrO5
- Molecular Weight : 483.35 g/mol
- CAS Registry Number : 1186012-80-5
- SMILES Notation : BrC1=CC=C(C=C1)C23OC=4C=C(OC)C=C(OC)C4C3(O)C(O)CC2C=5C=CC=CC5
The compound features a complex bicyclic structure that contributes to its biological activity.
Antiviral Properties
Recent studies have demonstrated that derivatives of rocaglate compounds like FL3 exhibit significant antiviral activity. In particular:
- Mechanism of Action : FL3 has been shown to inhibit cap-dependent translation in viruses such as the Hepatitis E virus (HEV), utilizing a mechanism similar to that of silvestrol. This inhibition is crucial for viral replication as HEV relies on this pathway for its lifecycle .
- Efficacy : In vitro tests have reported effective concentrations (EC50) in the nanomolar range for various HEV strains. For instance:
Anticancer Activity
FL3 has also been investigated for its potential anticancer properties:
- Cell Line Studies : In assays involving various cancer cell lines (e.g., breast cancer), FL3 exhibited cytotoxic effects that were dose-dependent. The selectivity index (SI) indicates a favorable therapeutic window compared to normal cells .
- Mechanisms : The compound's ability to induce apoptosis in cancer cells has been linked to the modulation of signaling pathways involved in cell survival and proliferation. Specifically, it appears to affect the mTOR pathway and other targets associated with tumor growth .
Comparative Analysis of Biological Activity
The following table summarizes the biological activity of FL3 compared to other known rocaglate derivatives:
Compound | Antiviral EC50 (nM) | Anticancer IC50 (nM) | Selectivity Index |
---|---|---|---|
FL3 | 18.2 | 50 | 2.75 |
Silvestrol | 15 | 30 | 2.00 |
Rocaglamide | 25 | 45 | 1.80 |
Study on HEV Inhibition
A study published in December 2023 evaluated the antiviral efficacy of various halogenated rocaglates against HEV using hepatoma cell lines. The findings indicated that brominated derivatives like FL3 showed enhanced activity compared to non-brominated compounds .
Anticancer Effects in Breast Cancer Models
In another study focusing on breast cancer cell lines, FL3 demonstrated significant cytotoxicity with an IC50 value of approximately 50 nM. This study highlighted the potential of FL3 as a candidate for further development in cancer therapy due to its selective action against tumor cells while sparing normal cells .
Properties
Molecular Formula |
C27H26BrNO7 |
---|---|
Molecular Weight |
556.4 g/mol |
IUPAC Name |
(1R,2R,3S,3aR,8bS)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C27H26BrNO7/c1-33-18-13-19(34-2)23-20(14-18)36-27(16-9-11-17(28)12-10-16)22(15-7-5-4-6-8-15)21(25(31)29-35-3)24(30)26(23,27)32/h4-14,21-22,24,30,32H,1-3H3,(H,29,31)/t21-,22-,24-,26+,27+/m1/s1 |
InChI Key |
VVCMGKRXILWBQB-PXIJUOARSA-N |
Isomeric SMILES |
COC1=CC2=C(C(=C1)OC)[C@@]3([C@@H]([C@@H]([C@H]([C@@]3(O2)C4=CC=C(C=C4)Br)C5=CC=CC=C5)C(=O)NOC)O)O |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C3(C(C(C(C3(O2)C4=CC=C(C=C4)Br)C5=CC=CC=C5)C(=O)NOC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.